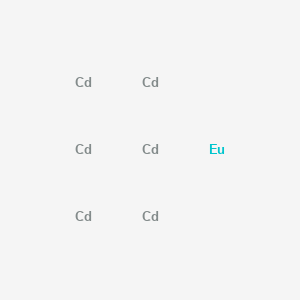Cadmium--europium (6/1)
CAS No.: 12014-35-6
Cat. No.: VC20665088
Molecular Formula: Cd6Eu
Molecular Weight: 826.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 12014-35-6 |
|---|---|
| Molecular Formula | Cd6Eu |
| Molecular Weight | 826.4 g/mol |
| IUPAC Name | cadmium;europium |
| Standard InChI | InChI=1S/6Cd.Eu |
| Standard InChI Key | NBDIODQOKAJYQB-UHFFFAOYSA-N |
| Canonical SMILES | [Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Eu] |
Introduction
Synthesis and Crystallographic Characterization
Synthetic Methodology
EuRh₂Cd₂₀ was synthesized from stoichiometric mixtures of europium (Eu), rhodium (Rh), and cadmium (Cd) in sealed tantalum ampoules under an argon atmosphere . The elements were heated inductively to 1300 K for 90 seconds, followed by annealing at 823 K for 20 days to enhance phase purity . Post-synthesis, the compound displayed a silvery metallic luster and stability in air, attributed to the protective cadmium matrix .
Crystal Structure Analysis
The compound crystallizes in the cubic CeCr₂Al₂₀-type structure (space group Fd̄3m), as determined by single-crystal X-ray diffraction . Europium occupies the 8a Wyckoff site, coordinated by 16 cadmium atoms in a Frank–Kasper polyhedral arrangement . Key crystallographic parameters are summarized below:
The lattice parameter of EuRh₂Cd₂₀ is notably larger than those of isostructural GdRh₂Cd₂₀ (1557.3 pm) and TbRh₂Cd₂₀ (1556.4 pm), reflecting the larger ionic radius of divalent Eu²⁺ compared to trivalent rare-earth ions .
Magnetic Properties and Ordering Phenomena
Ferromagnetic Transition
DC magnetic susceptibility measurements reveal ferromagnetic ordering in EuRh₂Cd₂₀ below T₅C = 13.8 K . The effective magnetic moment (μeff = 7.94 μB) aligns with the theoretical value for free Eu²⁺ ions (7.94 μB), confirming the absence of valence fluctuations . Above T₅C, the susceptibility follows the Curie-Weiss law with a Weiss constant θP = +15.2 K, indicative of ferromagnetic correlations .
Comparative Magnetic Behavior
The magnetic properties of EuRh₂Cd₂₀ contrast sharply with those of other RERh₂Cd₂₀ compounds:
| Compound | Magnetic Ordering Type | Transition Temperature (K) | Critical Field (kOe) |
|---|---|---|---|
| EuRh₂Cd₂₀ | Ferromagnetic | 13.8 | N/A |
| GdRh₂Cd₂₀ | Antiferromagnetic | 9.3 | N/A |
| TbRh₂Cd₂₀ | Antiferromagnetic | 6.6 | 19 |
| DyRh₂Cd₂₀ | Antiferromagnetic | 3.9 | 10 |
Metamagnetic transitions observed in TbRh₂Cd₂₀ and DyRh₂Cd₂₀ at 19 kOe and 10 kOe, respectively, are absent in EuRh₂Cd₂₀, underscoring its unique ferromagnetic ground state .
Spectroscopic Validation of Electronic Structure
¹⁵¹Eu Mössbauer Spectroscopy
The divalent state of europium in EuRh₂Cd₂₀ was unequivocally confirmed by ¹⁵¹Eu Mössbauer spectroscopy . The spectrum exhibits a single absorption line with an isomer shift of δ = −10.86(1) mm/s, characteristic of Eu²⁺, and shows no evidence of trivalent europium or site disorder .
Solid-State NMR Insights
¹¹³Cd NMR spectra of EuRh₂Cd₂₀ resolve three distinct cadmium sites, consistent with crystallographic predictions . The ¹⁰³Rh NMR line exhibits a negative Knight shift (K = −0.12%), indicative of strong s-d exchange interactions at the rhodium sites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume